Liensininperchlorat

Übersicht

Beschreibung

Liensinine Perchlorate is an isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. It has been shown to exhibit various pharmacological effects, including anti-cancer activity . This compound is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Colorectal Cancer

Recent studies have demonstrated that liensinine perchlorate exhibits significant anticancer activity against colorectal cancer (CRC). Research indicates that it induces apoptosis in CRC cells and inhibits their proliferation without cytotoxic effects on normal cells. The mechanisms involved include:

- Cell Cycle Arrest : Liensinine causes cell cycle disruption, leading to halted progression in CRC cells.

- Mitochondrial Dysfunction : It induces mitochondrial impairment, triggering apoptotic pathways.

- JNK Signaling Pathway Activation : The activation of this pathway further enhances the apoptotic response in cancer cells .

Animal studies have corroborated these findings, showing reduced tumor growth in xenograft models treated with liensinine .

Gastric Cancer

Liensinine also demonstrates efficacy against gastric cancer. In vitro experiments reveal that it significantly reduces the proliferation of gastric cancer cells through:

- Increased Reactive Oxygen Species Levels : This leads to enhanced oxidative stress within cancer cells.

- Inhibition of the PI3K/AKT Pathway : By downregulating key proteins involved in cell cycle regulation, liensinine effectively induces apoptosis .

The compound's ability to sensitize gastric cancer cells to chemotherapy further highlights its potential as an adjunctive treatment strategy .

Non-Small Cell Lung Cancer

Liensinine's antitumor properties extend to non-small cell lung cancer (NSCLC) as well. Studies indicate that it inhibits NSCLC cell growth by:

- Blocking Autophagic Flux : This prevents cancer cells from utilizing autophagy as a survival mechanism.

- Mitochondrial Damage : Similar to its effects on CRC and gastric cancers, liensinine disrupts mitochondrial function, leading to increased apoptosis .

Case Studies and Research Findings

| Study | Cancer Type | Key Findings | Methodology |

|---|---|---|---|

| Wang et al. (2018) | Colorectal Cancer | Induced apoptosis; inhibited proliferation | In vitro & animal models |

| Zhou et al. (2019) | Gastric Cancer | Increased ROS; inhibited PI3K/AKT pathway | In vitro assays |

| Liu et al. (2022) | Non-Small Cell Lung Cancer | Blocked autophagic flux; induced mitochondrial damage | In vitro & animal models |

| Zhang et al. (2024) | Intrahepatic Cholangiocarcinoma | Tumor suppressor activity; phenotypic changes observed | Cell function tests & Western blot |

Wirkmechanismus

Target of Action

Liensinine Perchlorate, a constituent of Nelumbo nucifera Gaertn, primarily targets colorectal cancer (CRC) cells and acute lung injury (ALI) cells . It interacts with these cells, inducing apoptosis and exerting a significant inhibitory effect on their proliferation and colony-forming ability .

Mode of Action

Liensinine Perchlorate interacts with its targets by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also inhibits the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This interaction results in changes in the cells, including a decrease in the proliferation and colony-forming ability of CRC cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway . In the context of ALI, it modifies the Src/TRAF6/TAK1 axis and blocks the activation of the NF-κB pathway, regulating the release of inflammatory factors .

Pharmacokinetics

The pharmacokinetics of Liensinine Perchlorate have been studied in mice. After oral administration (5 mg/kg) and intravenous administration (1 mg/kg), the absolute availability of Liensinine was found to be 1.8% . This suggests that the compound has good bioavailability.

Result of Action

The action of Liensinine Perchlorate results in several molecular and cellular effects. It induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells . In the context of ALI, it ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) .

Action Environment

The action of Liensinine Perchlorate can be influenced by environmental factors. For instance, the compound’s action on BMDM cells is influenced by the concentration of the compound, with different effects observed at concentrations ranging from 0 to 80 μM

Biochemische Analyse

Biochemical Properties

Liensinine Perchlorate interacts with various enzymes and proteins, causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . The nature of these interactions is largely due to the activation of the JNK signaling pathway .

Cellular Effects

Liensinine Perchlorate has a profound effect on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Liensinine Perchlorate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the JNK signaling pathway .

Temporal Effects in Laboratory Settings

Over time, Liensinine Perchlorate has been observed to cause cell cycle arrest, mitochondrial dysfunction, and apoptosis in CRC cells . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Liensinine Perchlorate vary with different dosages . It has been found to markedly suppress the growth of CRC tumor xenografts in nude mice .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Liensininperchlorat kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Isochinolin-Alkaloide beinhalten. Die Herstellungs- und Reinigungsmethode beinhaltet die Extraktion der Verbindung aus dem Samenembryo von Nelumbo nucifera Gaertn. . Der Prozess ist einfacher, bequemer und effizienter im Vergleich zu traditionellen Methoden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Liensinine Perchlorat umfasst großtechnische Extraktions- und Reinigungsprozesse. Diese Methoden sind darauf ausgelegt, eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten, wodurch sie für verschiedene wissenschaftliche und medizinische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von Liensinine Perchlorat, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird auf seine Auswirkungen auf die Zellproliferation und Apoptose untersucht.

Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung verschiedener Krebsarten untersucht, darunter Darmkrebs und Gallenblasenkrebs

Industrie: Wird bei der Entwicklung neuer Therapeutika und Medikamente eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Hemmung der Aktivierung des NF-κB-Signalwegs durch Modifikation der Src/TRAF6/TAK1-Achse . Diese Hemmung führt zur Unterdrückung des Gehalts an Entzündungsfaktoren und zur Induktion der Apoptose in Krebszellen . Die Verbindung beeinflusst auch den PI3K/AKT-Signalweg, der an Zellproliferation und -überleben beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

Liensinine Perchlorate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of Liensinine Perchlorate, which have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoliensinine: Ein weiteres Isochinolin-Alkaloid mit ähnlichen pharmakologischen Eigenschaften.

Neferine: Bekannt für seine Antikrebs- und entzündungshemmenden Wirkungen.

Daurisoline: Zeigt ähnliche biologische Aktivitäten, darunter Antiarrhythmika und Antihypertensiva.

Einzigartigkeit

Liensininperchlorat ist einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, mehrere Signalwege zu hemmen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika und Medikamente.

Biologische Aktivität

Liensinine perchlorate, derived from the plant Nelumbo nucifera (lotus), has garnered significant attention in recent years for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of liensinine perchlorate, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Liensinine Perchlorate

Liensinine is an isoquinoline alkaloid primarily extracted from the seed embryo of Nelumbo nucifera. Its perchlorate form enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. Research has highlighted its effectiveness against different types of cancer, including colorectal, gastric, and non-small cell lung cancer (NSCLC).

Colorectal Cancer (CRC)

A study published in PubMed demonstrated that liensinine perchlorate significantly inhibits colorectal cancer tumorigenesis. The compound was shown to induce apoptosis in CRC cells while sparing normal epithelial cells from cytotoxic effects. Key findings include:

- Mechanisms : Liensinine activates the JNK signaling pathway, leading to mitochondrial dysfunction and cell cycle arrest.

- In Vivo Studies : Animal experiments indicated a marked reduction in tumor growth without damaging vital organs. The Ki-67 proliferation index was notably decreased in treated groups .

Non-Small Cell Lung Cancer (NSCLC)

Research published in PMC indicated that liensinine also exhibits potent anti-tumor properties against NSCLC:

- In Vitro and In Vivo Effects : Liensinine inhibited cell growth and induced apoptosis. It was found to block autophagic flux by impairing mitochondrial function and lysosomal activity.

- Experimental Design : Colony formation assays confirmed that liensinine treatment led to significant reductions in cell viability across multiple concentrations .

Gastric Cancer

Liensinine's efficacy extends to gastric cancer as well, where it has been shown to induce apoptosis through reactive oxygen species (ROS) generation:

- Mechanisms : The compound increases ROS levels while inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

- Cell Cycle Arrest : Flow cytometry analyses revealed that liensinine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4 .

Research Findings Summary

The following table summarizes key findings from various studies on liensinine perchlorate's biological activity:

Case Studies

-

Colorectal Cancer Study :

- Objective: To evaluate the anticancer effects of liensinine on CRC.

- Methodology: In vitro assays followed by in vivo xenograft models.

- Results: Significant tumor growth inhibition with no cytotoxicity to normal cells.

-

NSCLC Study :

- Objective: To investigate the effects of liensinine on NSCLC cell lines.

- Methodology: Colony formation assays and flow cytometry.

- Results: Induced apoptosis and blocked autophagic flux.

-

Gastric Cancer Study :

- Objective: To assess the role of ROS in liensinine-induced apoptosis.

- Methodology: Western blot analysis for protein expression related to cell cycle regulation.

- Results: Increased ROS levels correlated with reduced cell proliferation.

Eigenschaften

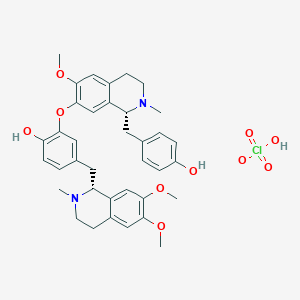

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that Liensinine Perchlorate exerts its anticancer effects against colorectal cancer cells through several mechanisms:

- Induction of Apoptosis: Liensinine Perchlorate has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []

- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []

- JNK Pathway Activation: Liensinine Perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does Liensinine Perchlorate demonstrate selective toxicity towards cancer cells?

A2: A study observed that Liensinine Perchlorate exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of Liensinine Perchlorate?

A3: The successful total synthesis of Liensinine Perchlorate [] is significant for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.